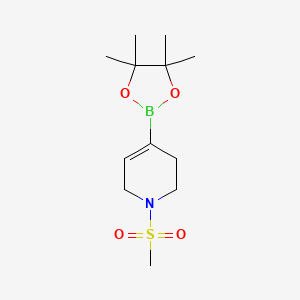

1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

Vue d'ensemble

Description

1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C12H22BNO4S and a molecular weight of 287.19 g/mol. This compound is known for its unique structure, which includes a methanesulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a tetrahydropyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

Boronic Acid Formation: The starting material, tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable boronic acid derivative under controlled conditions to form the boronic ester.

Sulfonylation Reaction: The boronic ester is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group.

Cyclization: The resulting intermediate undergoes cyclization to form the tetrahydropyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic ester to a boronic acid.

Reduction: Reduction reactions may involve the reduction of the boronic ester to a boronic acid derivative.

Substitution: Substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.

Major Products Formed:

Boronic Acids: Resulting from oxidation reactions.

Boronic Acid Derivatives: Resulting from reduction reactions.

Substitution Products: Various derivatives formed from substitution reactions.

Applications De Recherche Scientifique

Chemistry: This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for more complex molecules.

Biology: It serves as a probe in biological studies to understand the interactions of boronic acids with biological macromolecules.

Industry: It is used in the development of materials and catalysts, leveraging its unique chemical properties.

Mécanisme D'action

The mechanism by which 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves its interaction with molecular targets through the boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis.

Comparaison Avec Des Composés Similaires

Boronic Acids: Similar compounds include various boronic acids and their derivatives, which share the boronic ester functionality.

Sulfonyl Compounds: Other sulfonyl compounds with different substituents on the sulfonyl group can be compared for their reactivity and applications.

Uniqueness: 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of the boronic ester and methanesulfonyl groups on a tetrahydropyridine ring, which provides distinct chemical properties and reactivity compared to other similar compounds.

Activité Biologique

1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H22BNO4S

- Molecular Weight : 272.13 g/mol

- CAS Number : 1382137-67-8

- IUPAC Name : 1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

The compound features a dioxaborolane moiety that contributes to its unique reactivity and biological interactions.

Research indicates that the compound may function as a protein degrader. The presence of the methanesulfonyl group suggests potential interactions with biological targets involved in cellular signaling pathways. The dioxaborolane unit is known to participate in boron-mediated interactions which can modulate enzyme activity or receptor binding.

Pharmacological Effects

Studies have reported various biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : There is emerging evidence indicating that it may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Properties : Some investigations have hinted at its efficacy against specific bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Neuroprotective | Protection against neuronal death | |

| Antimicrobial | Efficacy against bacterial strains |

Case Study Analysis

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific oncogenic pathways (ACS Publications) .

- Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, the compound showed significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability (Ambeed) .

- Antimicrobial Properties : A recent investigation revealed that the compound has notable activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent (MolPort) .

Propriétés

IUPAC Name |

1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO4S/c1-11(2)12(3,4)18-13(17-11)10-6-8-14(9-7-10)19(5,15)16/h6H,7-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYGKJHVVHTRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.